[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]
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Overview
Description
Tris[(fluorodimethylsilyl)methyl]borane is a unique organoboron compound characterized by the presence of three fluorodimethylsilyl groups attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[(fluorodimethylsilyl)methyl]borane typically involves the reaction of boron trichloride with fluorodimethylsilyl-substituted organometallic reagents. One common method is the reaction of boron trichloride with tris(fluorodimethylsilyl)methyllithium under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the process.
Industrial Production Methods: While specific industrial production methods for Tris[(fluorodimethylsilyl)methyl]borane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring stringent control over reaction conditions, such as temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris[(fluorodimethylsilyl)methyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The fluorodimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydride species.
Substitution: Various substituted boron compounds depending on the substituent introduced.
Scientific Research Applications
Tris[(fluorodimethylsilyl)methyl]borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Tris[(fluorodimethylsilyl)methyl]borane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as hydrogenation, hydroboration, and cross-coupling. The fluorodimethylsilyl groups enhance the stability and reactivity of the compound, making it a versatile reagent in chemical transformations.
Comparison with Similar Compounds
Tris(trimethylsilyl)borane: Similar in structure but with trimethylsilyl groups instead of fluorodimethylsilyl groups.
Tris(pentafluorophenyl)borane: Another organoboron compound with different substituents.
Uniqueness: Tris[(fluorodimethylsilyl)methyl]borane is unique due to the presence of fluorodimethylsilyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability compared to other similar compounds, making it particularly useful in specific chemical reactions and applications.
Properties
CAS No. |
62497-91-0 |
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Molecular Formula |
C9H24BF3Si3 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
bis[[fluoro(dimethyl)silyl]methyl]boranylmethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C9H24BF3Si3/c1-14(2,11)7-10(8-15(3,4)12)9-16(5,6)13/h7-9H2,1-6H3 |
InChI Key |
AVSBRDXIINPLEL-UHFFFAOYSA-N |
Canonical SMILES |
B(C[Si](C)(C)F)(C[Si](C)(C)F)C[Si](C)(C)F |
Origin of Product |
United States |
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